2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid using thionyl chloride.
Formation of 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the two heterocyclic structures using acylation reactions, typically in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: Its heterocyclic structure can be utilized in the development of organic semiconductors or electrochromic materials.
Biological Research: It can be used as a probe or ligand in studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chlorothiophen-2-yl)-N-(benzothiazol-2-yl)acetamide
- 2-(5-chlorothiophen-2-yl)-N-(1,3-benzothiazol-2-yl)acetamide
- 2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzoxazol-2-yl)acetamide
Uniqueness
The presence of the 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole moiety distinguishes this compound from its analogs. This unique structure can impart different electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S2/c16-13-2-1-8(22-13)5-14(19)18-15-17-9-6-10-11(7-12(9)23-15)21-4-3-20-10/h1-2,6-7H,3-5H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFZCDJNIJWSLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CC4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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